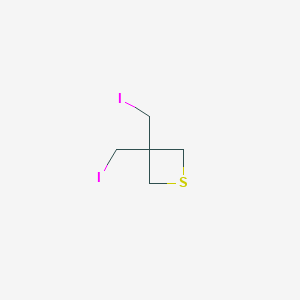

3,3-Bis(iodomethyl)thietane

Description

The Thietane (B1214591) Moiety in Advanced Chemical Architectures

The thietane ring, a four-membered heterocycle containing a sulfur atom, is a valuable structural motif in the design of advanced chemical architectures. beilstein-journals.orgiitk.ac.in Its strained ring system imparts unique stereoelectronic properties that can influence the biological activity and physicochemical characteristics of a molecule. nih.govwikipedia.org Unlike its more commonly studied oxygen analogue, the oxetane, the thietane moiety has been comparatively less explored, yet a growing body of research highlights its potential in medicinal chemistry. nih.gov Thietane derivatives have been identified in natural products and have been incorporated into pharmaceutical candidates, demonstrating their utility in creating novel therapeutic agents. beilstein-journals.orgthieme-connect.de

Significance of Small Ring Thiaheterocycles in Retrosynthetic Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available precursors. beilstein-journals.orgnagwa.com Small ring thiaheterocycles like thietanes serve as versatile building blocks in such strategies. beilstein-journals.orgresearchgate.net The inherent ring strain of thietanes can be harnessed to drive ring-opening reactions, providing access to a variety of functionalized sulfur-containing acyclic compounds. Furthermore, the thietane ring can be a key component of more complex polycyclic and spirocyclic systems. nih.govsavemyexams.com The ability to introduce the thietane moiety and subsequently manipulate it through various chemical transformations makes it a significant tool for synthetic chemists.

Contextualizing 3,3-Bis(iodomethyl)thietane within Thietane Derivatives

This compound belongs to a class of 3,3-disubstituted thietanes that are of particular interest due to the gem-disubstitution pattern on the carbon atom adjacent to the sulfur. This substitution pattern can influence the ring conformation and the reactivity of the functional groups. The presence of two iodomethyl groups makes this compound a highly reactive and versatile intermediate for further chemical modifications. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide range of functionalities, positioning this compound as a valuable precursor for the synthesis of more complex thietane-containing molecules.

While direct and extensive literature on this compound is limited, its synthesis and reactivity can be understood through the well-documented chemistry of its bromo and chloro analogues.

The precursor, 3,3-bis(bromomethyl)thietane (B3287003), can be synthesized through various methods, including the bromination of thietane derivatives or double nucleophilic displacement reactions. beilstein-journals.orgnih.gov A common route involves the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with triphenylphosphine (B44618) and carbon tetrabromide to yield 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192), which upon reaction with sodium sulfide (B99878) and subsequent detosylation, can lead to thietane-containing structures. beilstein-journals.orgnih.gov Another approach is the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide source. beilstein-journals.orgnih.gov

The synthesis of this compound is most logically achieved through a Finkelstein reaction, a classic SN2 reaction involving the exchange of a halogen atom. wikipedia.org In this case, the corresponding 3,3-bis(bromomethyl)thietane or 3,3-bis(chloromethyl)thietane would be treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972). wikipedia.org The precipitation of the less soluble sodium bromide or chloride from the acetone solution drives the equilibrium towards the formation of the desired iodo-derivative. wikipedia.org

The reactivity of this compound is expected to be significantly higher than its bromo and chloro counterparts in nucleophilic substitution reactions. The C-I bond is longer and weaker than C-Br and C-Cl bonds, making iodide a better leaving group. This enhanced reactivity makes this compound an excellent electrophile for reactions with a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds.

Structure

3D Structure

Properties

CAS No. |

69691-07-2 |

|---|---|

Molecular Formula |

C5H8I2S |

Molecular Weight |

353.99 g/mol |

IUPAC Name |

3,3-bis(iodomethyl)thietane |

InChI |

InChI=1S/C5H8I2S/c6-1-5(2-7)3-8-4-5/h1-4H2 |

InChI Key |

YWPRMGCXHNVRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)(CI)CI |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3,3 Bis Iodomethyl Thietane

Ring-Opening Reactions of the Thietane (B1214591) Core

Nucleophilic Ring-Opening Pathways

Direct attack by strong nucleophiles on one of the ring's carbon atoms can lead to the cleavage of a carbon-sulfur bond. This process is driven by the release of ring strain. Strong nucleophiles, such as organolithium reagents, are capable of opening the thietane ring. wikipedia.org The reaction proceeds via an SN2 mechanism, where the nucleophile attacks a methylene (B1212753) carbon adjacent to the sulfur atom, using the sulfur as the leaving group, which is subsequently protonated upon workup to yield a thiol.

For 3,3-Bis(iodomethyl)thietane, this would result in a substituted propane-1,3-thiol derivative. The regioselectivity of the attack is influenced by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon. In this symmetrically substituted thietane, attack can occur at either C2 or C4.

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile (Nu:) | Reagent Example | Predicted Product (after workup) |

|---|---|---|

| Alkyl Anion | n-Butyllithium (n-BuLi) | 2,2-Bis(iodomethyl)heptane-1-thiol |

| Hydride | Lithium Aluminium Hydride (LiAlH₄) | 2,2-Bis(iodomethyl)propane-1-thiol |

Electrophilic and Acid-Catalyzed Ring-Opening Mechanisms

The sulfur atom of the thietane ring is nucleophilic and can be attacked by electrophiles or protonated by strong acids. This initial step forms a sulfonium (B1226848) ion, which significantly activates the ring towards nucleophilic attack and subsequent opening. This strategy is analogous to the acid-catalyzed ring-opening of other strained heterocycles like oxetanes and thiiranes. nih.gov

In the presence of a Brønsted or Lewis acid, the sulfur atom is protonated or coordinated, making the adjacent carbons highly electrophilic. A weak nucleophile, which would not react with the neutral thietane, can then attack one of the ring carbons to open the ring. For instance, an electrophilic aryne-activated ring-opening protocol has been shown to be effective for thietanes, proceeding under mild conditions with a wide variety of nucleophiles. rsc.org

Table 2: Proposed Products from Electrophilic/Acid-Catalyzed Ring-Opening

| Electrophile/Acid | Nucleophile | Proposed Intermediate | Final Product |

|---|---|---|---|

| H⁺ (e.g., from HCl) | Cl⁻ | 3,3-Bis(iodomethyl)thietan-1-ium | 3-Chloro-2,2-bis(iodomethyl)propane-1-thiol |

| CH₃I | I⁻ | 1-Methyl-3,3-bis(iodomethyl)thietan-1-ium | 3-Iodo-2,2-bis(iodomethyl)-1-(methylthio)propane |

Metal-Catalyzed Ring Transformations

Transition metal complexes can catalyze the ring-opening or rearrangement of thietanes. These reactions often proceed via mechanisms distinct from traditional nucleophilic or electrophilic pathways. For example, metal carbonyl complexes of rhenium and tungsten have been shown to catalyze the ring-opening and subsequent oligomerization or macrocyclization of thietane. osti.gov The proposed mechanism for these transformations involves the coordination of the sulfur atom to the metal center, followed by cleavage of a C-S bond. These reactions can be promoted by light and may involve radical intermediates. osti.gov

Another potential pathway involves the oxidative addition of a C-S bond to a low-valent metal center (e.g., Pd(0) or Rh(I)). This would form a metallacyclobutane intermediate, which could then undergo various transformations such as reductive elimination or insertion reactions, leading to ring expansion or functionalized acyclic products. While specific examples for this compound are not documented, the principles have been applied to other strained ring systems. nih.govbeilstein-journals.org

Reactions Involving the Iodomethyl Functionalities

The two iodomethyl groups attached to the C3 position of the thietane ring are primary alkyl iodides. The carbon-iodine bond is relatively weak and polarized, making it an excellent site for both nucleophilic substitution and radical reactions.

Nucleophilic Substitution Reactions at Iodine-Bearing Carbons

The iodine atom is an excellent leaving group, making the iodomethyl carbons highly susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. wikipedia.orgorganic-chemistry.org These reactions are typically concerted, involving backside attack by the nucleophile, which leads to the displacement of the iodide ion and an inversion of configuration if the carbon were chiral. organic-chemistry.orgyoutube.com Given the primary nature of the carbons, SN2 reactions are highly favored over SN1 pathways.

This reactivity allows for the straightforward introduction of various functional groups, making this compound a potentially valuable building block in organic synthesis. The reaction can be performed stepwise to yield monosubstituted products or with an excess of nucleophile to achieve disubstitution.

Table 3: Representative Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Product of Disubstitution |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 3,3-Bis(azidomethyl)thietane |

| Cyanide | Sodium Cyanide (NaCN) | 3,3-Bis(cyanomethyl)thietane |

| Hydroxide | Sodium Hydroxide (NaOH) | (3-(Hydroxymethyl)thietan-3-yl)methanol |

| Alkoxide | Sodium Methoxide (NaOMe) | 3,3-Bis(methoxymethyl)thietane |

| Amine | Ammonia (NH₃) | (3-(Aminomethyl)thietan-3-yl)methanamine |

Radical Reactions Initiated by Carbon-Iodine Bonds

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form a carbon-centered radical. This process can be initiated by heat, UV light, or, more commonly, by a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org

A classic application of this reactivity is the dehalogenation of alkyl iodides using a radical chain reaction involving tributyltin hydride (Bu₃SnH). libretexts.org The reaction is initiated by the thermal decomposition of AIBN to produce a radical, which then abstracts a hydrogen atom from Bu₃SnH to generate the chain-propagating tributyltin radical (Bu₃Sn•). This tin radical abstracts the iodine atom from this compound to form a primary alkyl radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product and regenerating the tributyltin radical to continue the chain. libretexts.orgyoutube.com

Table 4: Potential Radical Reactions of this compound

| Reaction Type | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| Reductive De-iodination | Bu₃SnH, AIBN (catalytic) | 3-(Iodomethyl)-3-(methyl)thietanyl radical | 3,3-Dimethylthietane |

| Giese Addition | Acrylonitrile, Bu₃SnH (catalytic), AIBN | 3-(Iodomethyl)-3-(3-cyanopropyl)thietanyl radical | 3-(3-(Iodomethyl)thietan-3-yl)butanenitrile |

Cyclization and Rearrangement Pathways Mediated by Iodomethyl Groups

The presence of two iodomethyl groups on the same carbon atom in this compound provides a unique structural motif for intramolecular reactions. These reactive appendages serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of new cyclic structures centered around the thietane core.

A prominent reaction pathway involves the reaction with dinucleophiles to form spirocyclic compounds. This transformation is analogous to the synthesis of other thiaspiro compounds from similar 3,3-bis(halomethyl) precursors. For instance, the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with thiourea (B124793) ultimately yields 2-oxa-6-thiaspiro[3.3]heptane. nih.gov Similarly, 1,6-thiazaspiro[3.3]heptane has been synthesized from 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192) and sodium sulfide (B99878). nih.gov

Drawing from these precedents, the reaction of this compound with a sulfur nucleophile like sodium sulfide (Na₂S) is expected to proceed via a double intramolecular Sₙ2 displacement mechanism. In this pathway, the sulfide ion would sequentially displace both iodide ions, leading to the formation of a second four-membered ring fused at the C3 position of the original thietane. This results in the formation of the spirocyclic compound 2,6-dithiaspiro[3.3]heptane. The high reactivity of the carbon-iodine bond makes this cyclization an efficient process for constructing such compact, bicyclic systems.

| Reactant | Reagent | Proposed Product | Reaction Type |

| This compound | Sodium Sulfide (Na₂S) | 2,6-Dithiaspiro[3.3]heptane | Intramolecular Double Nucleophilic Substitution |

| This compound | Primary Amines (R-NH₂) | 6-Alkyl-2-thia-6-azaspiro[3.3]heptane | Intramolecular Double Nucleophilic Substitution |

Thietane Ring Expansions and Contractions of this compound

The inherent ring strain of the four-membered thietane ring makes it susceptible to reactions that lead to larger, more stable ring systems. Thietanes are known to undergo ring expansion to produce five-, six-, and seven-membered heterocyclic compounds. researchgate.net These transformations can occur through various mechanisms, including insertion reactions or nucleophilic ring-opening followed by subsequent cyclization. researchgate.net

Formation of Larger Sulfur-Containing Heterocycles

While specific examples starting from this compound are not extensively documented, its structure allows for postulation of several pathways to larger sulfur-containing heterocycles. One potential route could involve a nucleophilic attack on the sulfur atom or a carbon atom of the thietane ring, leading to ring cleavage. The resulting intermediate, now containing the reactive iodomethyl groups, could then undergo intramolecular cyclization to form a larger ring, such as a substituted thiacyclopentane or thiacyclohexane.

Alternatively, the iodomethyl groups could first be converted to other functionalities that then mediate a ring expansion. For example, conversion to hydroxymethyl groups followed by treatment with acid could initiate a Wagner-Meerwein type rearrangement, potentially leading to an expanded ring system.

Insertion Reactions into the Thietane Ring

Insertion reactions represent a direct method for thietane ring expansion. researchgate.net This typically involves the reaction with carbenes or nitrenes, which can insert into the carbon-sulfur bonds of the thietane ring. For unsymmetrical thietanes, this process often proceeds via electrophilic attack on the sulfur atom, followed by a Stevens-type rearrangement where a vicinal carbon atom shifts. researchgate.net In the case of this compound, the reaction with a carbene, such as diazomethane (B1218177) under photochemical or thermal conditions, could theoretically lead to the insertion of a CH₂ group into one of the C-S bonds, yielding a 3,3-bis(iodomethyl)thiacyclopentane derivative. However, the high reactivity of the iodomethyl groups might lead to competing side reactions.

Oxidation Reactions of the Thietane Sulfur Atom

The sulfur atom in the thietane ring is susceptible to oxidation, allowing for the synthesis of the corresponding thietane 1-oxides (sulfoxides) and thietane 1,1-dioxides (sulfones). These reactions are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide or potassium permanganate. researchgate.net The level of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Formation of Thietane 1-Oxides

The selective oxidation of this compound to its corresponding 1-oxide can be accomplished by using a controlled amount of the oxidizing agent, typically one molar equivalent. researchgate.net The reaction of the thietane with one equivalent of m-CPBA in a suitable solvent like dichloromethane (B109758) at low temperatures would be expected to yield this compound 1-oxide. The oxidation of the sulfur atom to a sulfoxide (B87167) introduces a new stereocenter, and thus, the product can exist as a mixture of cis and trans isomers relative to the substituents on the ring. researchgate.net

Formation of Thietane 1,1-Dioxides

Further oxidation of the thietane sulfur leads to the formation of the highly stable thietane 1,1-dioxide. This is generally achieved by treating the thietane with an excess of the oxidizing agent, for example, two or more equivalents of m-CPBA. researchgate.netnih.govchemrxiv.org The complete oxidation of this compound would yield this compound 1,1-dioxide. The resulting sulfone is significantly more polar and often more crystalline than the parent thietane. The strong electron-withdrawing nature of the sulfone group can also influence the reactivity of the adjacent methylene protons and the iodomethyl groups.

| Starting Material | Oxidizing Agent (Equivalents) | Product | Product Class |

| This compound | m-CPBA (1 eq.) | This compound 1-oxide | Sulfoxide |

| This compound | m-CPBA (>2 eq.) | This compound 1,1-dioxide | Sulfone |

| This compound | H₂O₂ / Acetic Acid (excess) | This compound 1,1-dioxide | Sulfone |

3,3 Bis Iodomethyl Thietane As a Versatile Synthetic Building Block

Modular Applications in Complex Molecule Synthesis

The utility of 3,3-bis(iodomethyl)thietane in complex molecule synthesis stems from its role as a bifunctional electrophile. The two iodomethyl groups can react with a wide range of nucleophiles, allowing for the modular assembly of intricate structures. This "plug-and-play" characteristic enables the introduction of the rigid, three-dimensional thietane (B1214591) core into larger molecules.

The general strategy involves the sequential or simultaneous displacement of the two iodide ions by nucleophiles. This approach is analogous to the well-established use of other 1,3-dihaloalkanes in synthesis. For instance, its bromo- and chloro-analogs are widely used as precursors for pharmaceuticals and other biologically active compounds. The enhanced reactivity of the iodo-derivative makes it a potentially superior choice for syntheses requiring milder conditions or less reactive nucleophiles. This modular approach is particularly valuable in medicinal chemistry, where the thietane ring can serve as a non-classical bioisostere for more common groups like piperidines or morpholines, potentially improving properties such as metabolic stability and lipophilicity.

Construction of Bridged and Spirocyclic Systems

One of the most powerful applications of this compound is in the synthesis of spirocyclic systems, where two rings share a single atom. The dielectrophilic nature of the molecule is perfectly suited for reaction with dinucleophiles to form a new ring fused at the C3 position of the thietane.

This strategy has been effectively demonstrated using the bromo-analog, 3,3-bis(bromomethyl)thietane (B3287003), and is directly applicable to the iodo-compound. For example, reaction with a sulfide (B99878) source like sodium sulfide leads to the formation of a second thietane ring, yielding 2,6-dithiaspiro[3.3]heptane. This type of double nucleophilic displacement is a cornerstone of thietane synthesis. Similarly, reaction with lithium selenide (B1212193) has been shown to produce a mixed thia-selena spirocycle, highlighting the versatility of this precursor.

The synthesis of nitrogen-containing spirocycles is also well-documented. The reaction of 3,3-bis(bromomethyl)-1-tosylazetidine (B1527192) with sodium sulfide yields 1,6-thiazaspiro[3.3]heptane, a key intermediate for pan-CDK inhibitors. This demonstrates that a pre-formed heterocyclic ring containing a bis(halomethyl) functionality can undergo cyclization to create complex spiro-systems. These established methods provide a clear blueprint for using this compound to access a diverse range of novel spirocyclic scaffolds for drug discovery and materials science.

| Starting Material | Reagent | Product | Yield | Reference |

| 3,3-Bis(bromomethyl)-1-tosylazetidine | Sodium Sulfide (Na₂S), then Mg/MeOH | 1,6-Thiazaspiro[3.3]heptane | - | |

| 3,3-Bis(bromomethyl)thietane | Lithium Selenide (Li₂Se) | 2-Thia-6-selenaspiro[3.3]heptane | - | |

| 1,3-Dibromo-2,2-bis(bromomethyl)propane | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 2,6-Dithiaspiro[3.3]heptane | 70% |

This table presents data for analogous bromo-compounds, illustrating the established synthetic routes applicable to this compound.

Precursor for Functionalized Thietanes and Derivatives

Beyond forming new rings, the two iodomethyl groups of this compound serve as handles for introducing a wide array of functional groups, leading to a diverse library of 3,3-disubstituted thietane derivatives. The reactivity of the primary iodides allows for efficient substitution by a variety of nucleophiles.

Examples of such transformations, primarily documented for the corresponding bromo- and chloro-analogs, include reactions with:

Amines: To form diamino-functionalized thietanes.

Thiols: To generate dithioether derivatives.

Alcohols/Phenols: To produce diether compounds.

Azides: To create diazido intermediates, which can be further transformed into other nitrogen-containing functionalities.

These nucleophilic substitution reactions provide access to thietanes with tailored properties. For instance, the resulting functional groups can be used to modulate solubility, polarity, and biological activity, or to serve as attachment points for further synthetic elaboration. The oxidation of the thietane sulfur to a sulfoxide (B87167) or a sulfone is another common derivatization, which significantly alters the geometry and electronic properties of the ring, making thietane dioxides attractive motifs in medicinal and agricultural chemistry. The high reactivity of the iodomethyl groups makes this compound an ideal starting point for creating these functionalized molecules efficiently.

| Reactant Class | Product Functional Group | Significance | Reference |

| Amines, Thiols, Alcohols | Diamines, Dithioethers, Diethers | Introduction of diverse functionalities, modulation of physicochemical properties. | |

| Oxidizing Agents | Thietane-1,1-dioxide | Creates stable, polar sulfone group with H-bond accepting capability. |

This table outlines the potential derivatizations of this compound based on the known reactivity of its analogs.

Role in the Synthesis of Sulfur-Containing Acyclic and Heterocyclic Compounds

Thietanes are not only synthetic targets but also serve as versatile intermediates for the preparation of other sulfur-containing molecules, both cyclic and acyclic. The strained four-membered ring of this compound can undergo ring-opening reactions under certain conditions, providing access to linear sulfur-containing compounds. For example, it has been shown that fluoride (B91410) ions can initiate the ring-opening of a thietane to produce a thiolate anion, which can engage in subsequent reactions.

Furthermore, the reaction of the iodomethyl groups with sulfur-based nucleophiles can lead to larger, more complex heterocyclic systems. For example, reaction with a dithiocarbonate or similar dinucleophile could potentially lead to the formation of medium-sized rings containing multiple sulfur atoms. The synthesis of 1,2-dithiolanes from a thietane precursor illustrates how a four-membered sulfur heterocycle can be transformed into a five-membered one. This demonstrates the potential of this compound to act as a linchpin in the synthesis of a broad spectrum of organosulfur compounds.

Computational and Theoretical Investigations of 3,3 Bis Iodomethyl Thietane and Thietane Ring Systems

Conformational Analysis and Ring-Puckering Potential

The defining structural feature of the thietane (B1214591) ring is its non-planar, puckered conformation. This puckering is a dynamic equilibrium, best described by a double-well potential energy function where the planar conformation represents a barrier to inversion between two equivalent puckered forms. researchgate.netebi.ac.uk

High-resolution spectroscopic techniques combined with quantum chemical calculations have been employed to precisely map this potential for the parent thietane molecule. researchgate.netebi.ac.uk These studies determine the ring-puckering angle and the energy barrier for ring inversion. For the neutral thietane molecule in its ground electronic state (S₀), the barrier to planarity is a critical parameter defining its conformational dynamics. ebi.ac.ukresearcher.life The puckering motion itself can be observed as a vibrational mode progression in spectroscopic analyses. researchgate.netebi.ac.ukresearcher.life

The introduction of substituents, particularly at the 3-position, significantly alters the conformational landscape. For 3,3-bis(iodomethyl)thietane, the two bulky iodomethyl groups would be expected to have a profound impact on the ring-puckering potential. While specific computational data for this exact molecule is not prevalent in the literature, studies on analogous substituted systems show that such substitutions can change the puckering angle and the inversion barrier. The steric and electronic effects of the iodomethyl groups would influence the delicate balance of forces governing the ring's geometry.

Table 1: Calculated Ring-Puckering Parameters for Thietane

| State | Inversion Barrier (cm⁻¹) | Puckering Angle (°) | Method of Determination |

| Neutral Ground State (S₀) | 274 | 26 | VUV-MATI Spectroscopy / Quantum Calculation |

| Cationic Ground State (D₀) | 48.0 | 18.2 | VUV-MATI Spectroscopy / Quantum Calculation |

Data sourced from high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopic studies. ebi.ac.ukresearcher.life

Electronic Structure and Orbital Interactions

The electronic properties of thietane derivatives are governed by the sulfur heteroatom, the strain of the four-membered ring, and the nature of the substituents. Computational methods are essential for mapping the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which dictate the molecule's reactivity.

In simple thioethers, the HOMO is often a non-bonding orbital (n) localized on the sulfur atom. oup.com For the thietane ring, the electronic structure is a complex interplay of the sulfur lone pairs and the sigma (σ) bonds of the ring. The introduction of the two iodomethyl groups in this compound would significantly influence this electronic landscape. The electronegative iodine atoms would induce a strong inductive effect, while their lone pairs could participate in orbital interactions.

Computational analyses, such as Natural Bond Orbital (NBO) theory, can reveal key orbital interactions. In related sulfur-containing heterocycles, transannular interactions, such as the overlap between a sulfur 3p orbital and a carbonyl π* orbital (π →co*), have been computationally identified and used to explain conformational preferences and spectroscopic properties. researchgate.net For this compound, similar through-space or through-bond interactions between the sulfur atom and the iodomethyl substituents are plausible and would require detailed computational modeling to elucidate.

Theoretical Studies of Strain Energy in Thietane Derivatives

The reactivity of four-membered rings is largely driven by the release of inherent ring strain. This strain arises from bond angle distortion, torsional strain from eclipsing interactions, and transannular non-bonded interactions. Theoretical calculations are the primary method for quantifying this ring strain energy (RSE).

The RSE is typically determined by comparing the calculated enthalpy of the cyclic molecule with that of a suitable, strain-free acyclic reference compound using methods like G3(MP2) composite correlated molecular orbital theory. osti.gov For thietane, the RSE is significant, though generally less than that of its all-carbon analogue, cyclobutane, due to the longer C-S bonds and different bond angles which alleviate some strain. osti.gov Theoretical calculations have suggested the strain energy of thietane to be approximately 19.1 kcal·mol⁻¹. thieme-connect.de

Future Research Trajectories for 3,3 Bis Iodomethyl Thietane

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,3-bis(iodomethyl)thietane is not yet widely documented, presenting a significant opportunity for synthetic methodology development. Current approaches to substituted thietanes often rely on the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source. nih.govlibretexts.org A logical and promising route for this compound would involve a two-step process starting from the more accessible 3,3-bis(hydroxymethyl)thietane.

A plausible synthetic pathway could be the conversion of the diol to a more reactive leaving group, such as a mesylate or tosylate, followed by a Finkelstein reaction. This reaction, which involves the exchange of a halide for an iodide, is a classic and efficient method for the preparation of organoiodides. The optimization of this process, including the choice of solvent, temperature, and iodide salt, would be a key research focus.

Another avenue for exploration is the direct conversion of 3,3-bis(bromomethyl)thietane (B3287003) or 3,3-bis(chloromethyl)thietane to the corresponding diiodo compound. evitachem.combeilstein-journals.org The higher reactivity of the carbon-iodine bond makes this a desirable transformation for subsequent synthetic applications. Research in this area would aim to develop a high-yielding and scalable protocol for this halogen exchange reaction.

| Potential Synthetic Route | Key Reagents and Conditions | Anticipated Challenges |

| Two-step from diol | 1. Mesyl chloride or Tosyl chloride, base2. Sodium iodide in acetone (B3395972) (Finkelstein reaction) | Optimization of the mesylation/tosylation step; potential for side reactions. |

| Halogen exchange | Sodium iodide in a suitable solvent (e.g., acetone, DMF) | Driving the equilibrium towards the diiodo product; purification from mixed halogenated species. |

| Direct cyclization | Reaction of a diiodinated propane (B168953) derivative with a sulfide source | Availability and stability of the diiodinated precursor. |

Exploration of Undiscovered Reactivity Patterns

The presence of two iodomethyl groups on the thietane (B1214591) ring opens up a vast landscape of unexplored reactivity. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions. This high reactivity can be harnessed for the synthesis of a wide array of novel thietane derivatives.

Future research should focus on systematic studies of the reactivity of this compound with various nucleophiles, including amines, thiols, and alkoxides. This would lead to the creation of libraries of novel 3,3-disubstituted thietanes with potential applications in medicinal chemistry and materials science.

Furthermore, the potential for intramolecular reactions is an exciting area for investigation. The proximity of the two iodomethyl groups could facilitate the formation of bicyclic or spirocyclic structures under appropriate conditions. For instance, reaction with a binucleophile could lead to the formation of novel heterocyclic systems containing the thietane core. The unique strain and electronic properties of the thietane ring could influence the regioselectivity and stereoselectivity of these reactions. thieme-connect.de

Integration into Advanced Materials Chemistry

The incorporation of the thietane moiety into polymers and other advanced materials is an emerging field. The bromo- and chloro-analogs of this compound have been explored as monomers in polymerization reactions. dss.go.th The corresponding diiodo derivative is expected to exhibit even greater reactivity in polycondensation and polyaddition reactions due to the lability of the C-I bond.

Future research should investigate the polymerization of this compound with various co-monomers to create novel sulfur-containing polymers. These materials could possess unique properties, such as high refractive indices, enhanced thermal stability, and interesting optical properties, making them suitable for applications in optics, electronics, and coatings.

The ability of the thietane ring to undergo ring-opening polymerization (ROP) is another avenue for exploration. While less common than for other cyclic ethers and sulfides, the ROP of thietanes can be initiated by certain catalysts. The influence of the iodomethyl substituents on the propensity for ROP and the properties of the resulting polysulfides would be a valuable area of study.

| Material Application | Proposed Research Direction | Potential Properties and Advantages |

| Polymer Synthesis | Polycondensation of this compound with diamines or dithiols. | High refractive index, enhanced thermal stability, unique optical properties. |

| Ring-Opening Polymerization | Investigation of cationic and anionic ROP of this compound. | Novel polysulfide structures with tunable properties. |

| Functional Coatings | Grafting of this compound onto surfaces followed by further functionalization. | Enhanced adhesion, scratch resistance, and specific surface functionalities. |

Catalytic Applications in Organic Transformations

The potential of this compound and its derivatives in catalysis is a largely unexplored frontier. The presence of the sulfur atom and the reactive iodomethyl groups suggests several possibilities for catalytic activity.

One area of investigation could be the use of the thietane sulfur as a ligand for transition metal catalysts. The coordination of the sulfur atom to a metal center could modulate the metal's catalytic activity and selectivity in various organic transformations. The iodomethyl groups could serve as handles for anchoring the thietane ligand to a solid support, facilitating catalyst recovery and reuse.

Furthermore, the lability of the carbon-iodine bond could be exploited in catalytic cycles. For instance, the compound could potentially act as a co-catalyst or an initiator in certain radical reactions. Additionally, the ring strain of the thietane could be harnessed in ring-opening reactions catalyzed by Lewis or Brønsted acids, a concept that has been explored for thietane dioxides. acs.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure, dynamics, and electronic properties of this compound is crucial for its development and application. Advanced spectroscopic techniques will play a pivotal role in this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR will be essential for routine characterization, advanced techniques will provide deeper insights. numberanalytics.comnumberanalytics.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, will be invaluable for unambiguous assignment of all proton and carbon signals. numberanalytics.comnumberanalytics.com Given the presence of iodine, ¹²⁷I NMR could be explored, although the large quadrupole moment of the ¹²⁷I nucleus can lead to very broad signals. wiley.comresearchgate.net Solid-state NMR could also provide information on the structure and dynamics of the compound in the solid state. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition. acs.org The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two iodine atoms. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. free.frnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. tanta.edu.egnepjol.info The vibrational spectra of this compound will be characterized by bands corresponding to the C-S, C-I, and various CH₂ vibrational modes. smu.edu Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands.

| Spectroscopic Technique | Information to be Gained |

| Advanced NMR | Complete structural elucidation, conformational analysis, dynamics in solution. |

| Mass Spectrometry | Elemental composition, fragmentation pathways, structural verification. |

| Vibrational Spectroscopy | Identification of functional groups, molecular structure confirmation, bond strength analysis. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing iodomethyl groups into thietane systems, and how can reaction conditions be optimized?

- The synthesis of 3,3-bis(iodomethyl)thietane can draw parallels from [2+2] cycloaddition strategies used for 2,2-bis(trifluoromethyl)thietanes. For example, cycloalkanes (e.g., tetrakis(trifluoromethyl)-1,3-dithietane) react with iodomethyl precursors in polar solvents like DMSO under controlled temperatures (50°C) . Optimization may involve adjusting stoichiometry, solvent polarity, and catalytic systems (e.g., DABCO for amine-catalyzed reactions) to enhance iodine incorporation and minimize side reactions like elimination.

Q. How do steric and electronic effects of iodomethyl substituents influence the stability of this compound compared to other thietane derivatives?

- Iodine's large atomic radius and polarizability increase steric hindrance and susceptibility to nucleophilic substitution. Unlike trifluoromethyl groups (electron-withdrawing), iodomethyl groups are weakly electron-donating, which may destabilize the thietane ring. Comparative thermal stability studies with thietane 1,1-dioxides (e.g., 3-chlorothietane 1,1-dioxide, mp 54–56°C) suggest that iodomethyl derivatives require inert atmospheres and low-temperature storage to prevent decomposition .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can data discrepancies be resolved?

- ¹H/¹³C NMR : Iodine's quadrupolar moment may broaden signals; deuterated solvents (e.g., CDCl₃) and high-field instruments improve resolution.

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in structurally similar compounds like 3,3-bis(chloromethyl)oxetane .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks despite potential fragmentation due to weak C–I bonds. Discrepancies between theoretical and observed data may arise from isotopic abundance of iodine; use high-resolution instruments for accurate analysis.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening polymerization or cross-coupling reactions?

- Density functional theory (DFT) calculations can model transition states for iodine displacement reactions. For example, compare activation energies for SN2 pathways (iodine as leaving group) versus radical-initiated polymerizations. Studies on oxetane analogs (e.g., 3,3-bis(chloromethyl)oxetane) suggest that steric parameters and ring strain significantly influence reactivity .

Q. What mechanisms explain contradictory yields in iodomethyl-thietane synthesis when varying solvent systems or catalysts?

- Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may promote side reactions like hydrolysis. Contrasting yields reported for trifluoromethyl-thietane syntheses (e.g., 100% in DMSO vs. lower yields in THF) highlight solvent-dependent iodine stability. Catalysts like DABCO may stabilize intermediates but require precise pH control to avoid iodide oxidation.

Q. How does this compound perform as a precursor for functionalized polymers, and what analytical methods validate cross-linking efficiency?

- Iodine's role as a leaving group enables cross-linking via nucleophilic substitution (e.g., with thiols or amines). Gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) can quantify cross-link density. Reference studies on thietane dioxides (e.g., thietane 1,1-dioxide derivatives) for methodology adaptation .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound, given iodine's volatility and toxicity?

- Use glove boxes or fume hoods to prevent inhalation. Quench reaction waste with sodium thiosulfate to reduce iodine toxicity. Store under nitrogen at –20°C to mitigate light-induced decomposition, as recommended for iodinated analogs .

Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes in iodomethyl-thietane reactivity?

- Validate computational models with kinetic studies (e.g., Arrhenius plots for substitution rates) and spectroscopic monitoring (e.g., in situ IR for intermediate detection). Cross-reference with thietane 1,1-dioxide pyrolysis data to identify competing pathways .

Tables for Key Data

| Property | This compound | 3,3-Bis(trifluoromethyl)thietane | Thietane 1,1-Dioxide |

|---|---|---|---|

| Thermal Stability | Low (decomposes >50°C) | High (stable up to 100°C) | Moderate (mp 54–56°C) |

| Key Reactivity | SN2 substitution, radical pathways | Electrophilic fluorination | Ring-opening polymerization |

| Preferred Solvent | DMSO, anhydrous DMF | THF, dichloromethane | Chloroform, hexane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.